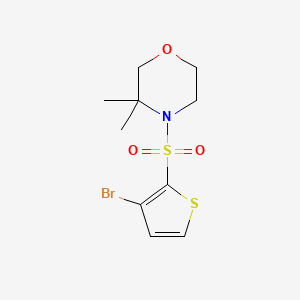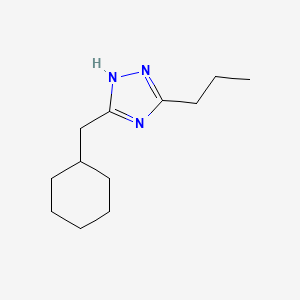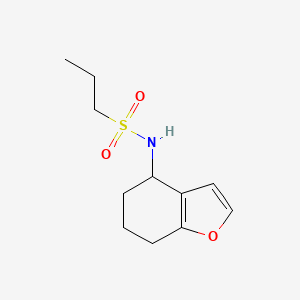
4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine, also known as BTPSM, is a novel chemical compound that has been widely studied in recent years due to its potential applications in various scientific research fields. BTPSM is a sulfonamide-based molecule that contains a bromothiophene ring and a morpholine moiety. This compound has been shown to possess potent biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
Applications De Recherche Scientifique
4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has been studied extensively in various scientific research fields due to its potent biological activities. In the field of medicinal chemistry, 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has been investigated as a potential lead compound for the development of new anti-inflammatory and antitumor agents. 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In addition, 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has also been investigated as a potential antiviral agent, with studies showing that it can inhibit the replication of HIV-1 and HCV in vitro.
Mécanisme D'action
The mechanism of action of 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and tumor growth. 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects
4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has been shown to possess potent biochemical and physiological effects in various in vitro and in vivo models. In animal studies, 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has been found to reduce inflammation and tumor growth, as well as improve survival rates. 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has also been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies. In vitro studies have shown that 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine can inhibit the proliferation and migration of cancer cells, as well as induce cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine is its potent biological activities, which make it a promising candidate for the development of new anti-inflammatory, antitumor, and antiviral agents. 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine has also been found to have a low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, further studies are needed to fully elucidate the mechanism of action of 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine and its potential side effects.
Orientations Futures
There are several future directions for research on 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine. One area of interest is the development of 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine derivatives with improved solubility and potency. Another area of research is the investigation of the potential use of 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. In addition, further studies are needed to fully understand the mechanism of action of 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine and its potential interactions with other drugs. Overall, 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine is a promising compound with a wide range of potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine involves the reaction of 3-bromothiophene-2-sulfonyl chloride with 3,3-dimethylmorpholine in the presence of a base such as triethylamine or pyridine. The reaction proceeds through a substitution reaction, resulting in the formation of 4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine as a white solid. The purity of the compound can be improved through recrystallization from a suitable solvent such as acetonitrile or dichloromethane. The yield of the synthesis is typically around 50-60%.
Propriétés
IUPAC Name |
4-(3-bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S2/c1-10(2)7-15-5-4-12(10)17(13,14)9-8(11)3-6-16-9/h3,6H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLVILXCLJGINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1S(=O)(=O)C2=C(C=CS2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromothiophen-2-yl)sulfonyl-3,3-dimethylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)





![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)

![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)
![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)
![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
